molecular formula C16H15NO3 B074041 3-Phenyl-5-phenoxymethyl-2-oxazolidinone CAS No. 1226-26-2

3-Phenyl-5-phenoxymethyl-2-oxazolidinone

Cat. No. B074041
CAS RN: 1226-26-2
M. Wt: 269.29 g/mol
InChI Key: TVCILYMEQCWTGP-UHFFFAOYSA-N
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Description

3-Phenyl-5-phenoxymethyl-2-oxazolidinone (PPMO) is a heterocyclic compound that is formed by the combination of phenol and phenylglycine. It has a molecular formula of C16H15NO3 and a molecular weight of 269.29 g/mol.


Synthesis Analysis

The synthesis of oxazolidinones, including 3-Phenyl-5-phenoxymethyl-2-oxazolidinone, can be carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone is achieved .


Molecular Structure Analysis

The 3-Phenyl-5-phenoxymethyl-2-oxazolidinone molecule contains a total of 37 bonds. There are 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The temperature dependence of the heat capacity of 3-phenyl-5-phenoxymethyl-2-oxazolidinone has been studied between 14 and 330 K with an error of -0.3% in an adiabatic vacuum calorimeter .

Scientific Research Applications

Synthesis of Oxazole-Based Molecules

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Medicinal Chemistry

Oxazole-based molecules, as a central scaffold, not only enable different types of interactions with various receptors and enzymes, showing broad biological activities, but also occupy a core position in medicinal chemistry . They show their enormous development value and they favored the discovery of newer potential therapeutic agents .

Treatment of Diverse Types of Diseases

A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .

Penicillin V Production

The compound is used in the production of Penicillin V . A high-performance liquid chromatography (HPLC) method was developed for simultaneous detection of 6-APA, phenoxymethyl penicillin (PenV), and phenoxyacetic acid (POA) .

Anti-Cancer Potential

1,3,4-oxadiazole derivatives have displayed significant anti-cancer potential with the diverse mode of actions such as growth factors, enzymes, kinases, etc . This review article gives an overview of the anti-cancer potential of 1,3,4-oxadiazoles in cancer drug discovery and development from the last ten years .

properties

IUPAC Name

5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16-17(13-7-3-1-4-8-13)11-15(20-16)12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCILYMEQCWTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924212
Record name 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-phenoxymethyl-2-oxazolidinone

CAS RN

1226-26-2
Record name 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-5-phenoxymethyl-2-oxazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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